BenchChemオンラインストアへようこそ!

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Medicinal Chemistry SAR Lipophilicity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide (CAS 790243-10-6) is a synthetic small molecule (C19H16N2O4S, MW 368.41) containing a benzodioxin ring, a thiazole core, and a 4-methoxybenzamide moiety. The compound belongs to a class of benzodioxin-thiazole hybrids explored in medicinal chemistry for enzyme inhibition and receptor modulation.

Molecular Formula C19H16N2O4S
Molecular Weight 368.41
CAS No. 790243-10-6
Cat. No. B2831163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
CAS790243-10-6
Molecular FormulaC19H16N2O4S
Molecular Weight368.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)18(22)21-19-20-15(11-26-19)13-4-7-16-17(10-13)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
InChIKeyBFCWAKKLUXIMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide (CAS 790243-10-6): Core Structural and Pharmacophore Profile


N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide (CAS 790243-10-6) is a synthetic small molecule (C19H16N2O4S, MW 368.41) containing a benzodioxin ring, a thiazole core, and a 4-methoxybenzamide moiety . The compound belongs to a class of benzodioxin-thiazole hybrids explored in medicinal chemistry for enzyme inhibition and receptor modulation . Its structural features—particularly the electron-donating 4-methoxy substituent—distinguish it from close halogenated, alkylated, or unsubstituted phenyl analogs, potentially impacting lipophilicity, metabolic stability, and target engagement . However, peer-reviewed quantitative biological data for this specific compound remains sparse in the public domain; the differentiation evidence presented below is therefore primarily based on class-level inference and structural comparison rather than direct head-to-head experimental data.

Why Generic Substitution Among Benzodioxin-Thiazole Analogs Is Not Reliable for N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide


Close structural analogs within the benzodioxin-thiazole-benzamide series share a common core but differ critically in the substituent on the benzamide phenyl ring. The 4-methoxy group of the target compound imparts distinct electronic and steric properties compared to analogs bearing bromo, chloro, cyano, ethoxy, dimethyl, or trifluoromethyl substituents—each of which can significantly alter target binding, pharmacokinetics, and biological activity profiles [1]. While direct comparative pharmacological data for this specific compound is lacking in the public domain, class-level SAR precedent indicates that even minor substituent changes can shift enzyme inhibition potency by orders of magnitude . Therefore, generic substitution without empirical validation poses a material risk of altered biological outcomes. The quantitative evidence below, though limited, highlights the available structural differentiation between this compound and its closest commercially available analogs.

Quantitative Differentiation Evidence for N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide Relative to Closest Analogs


Structural Differentiation: 4-Methoxy vs. 4-Bromo and 4-Ethoxy Substituents and Predicted Impact on Lipophilicity

The target compound's 4-methoxy substituent creates quantifiable differences in calculated physicochemical properties compared to its 4-bromo and 4-ethoxy analogs. Using the methoxy group (Hammett σp = -0.27) introduces electron-donating character absent in the 4-bromo analog (σp = +0.23) and distinct steric bulk compared to the 4-ethoxy analog . Calculated logP values for these analogs are estimated at approximately 3.5 (4-methoxy), 4.2 (4-bromo), and 4.0 (4-ethoxy), based on fragment-based computation, indicating that the target compound is less lipophilic than the halogenated analog . This difference is expected to influence membrane permeability, solubility, and metabolic stability.

Medicinal Chemistry SAR Lipophilicity

Class-Level Antibacterial Potential: Gram-Positive Selectivity Rationale

Vendor-reported screening data for structurally related benzodioxin-thiazole compounds indicate selective antibacterial activity against Gram-positive strains. For the closest methylthio-substituted analog, MIC values of 16 µM against Staphylococcus aureus and 8 µM against Enterococcus faecalis have been noted, with minimal activity against Gram-negative strains . The 4-methoxy substituent on the target compound may further modulate this activity profile by altering membrane penetration compared to the methylthio analog, though direct head-to-head data is absent. No quantitative MIC data for the target compound itself has been published in peer-reviewed literature.

Antimicrobial Gram-positive SAR

Enzyme Inhibition Potential: Cholinesterase and Lipoxygenase Class-Level Activity

The benzodioxin-thiazole-benzamide scaffold has been associated with moderate inhibition of cholinesterase and lipoxygenase enzymes in class-level studies [1]. Specifically, the 3,4-dimethylbenzamide analog (CAS 888410-20-6) has been reported to exhibit moderate-to-weak inhibition of these enzymes . The 4-methoxy substituent on the target compound is expected to differentially modulate enzyme binding compared to the 3,4-dimethyl analog due to altered hydrogen-bonding capacity and electronic distribution. However, no direct IC50 or Ki data for the target compound against purified cholinesterase or lipoxygenase enzymes has been identified in the public domain.

Enzyme Inhibition Cholinesterase Lipoxygenase Alzheimer's

Sigma-1 Receptor Binding Potential: Evidence from BindingDB for a Structurally Related Scaffold

A structurally related compound within the benzodioxin-thiazole chemotype has been evaluated for affinity at the sigma-1 (σ1) receptor via inhibition of [3H]-(+)-pentazocine binding in guinea pig brain membrane preparations [1]. The BindingDB entry (ChEMBL_200982 / CHEMBL801235) confirms that this scaffold can engage the sigma-1 site, a target implicated in neuroprotection, pain modulation, and psychotropic drug action [1]. The target compound's 4-methoxy substitution may alter sigma-1 binding affinity compared to other analogs in the series, though no Ki or IC50 data for the specific compound (CAS 790243-10-6) is reported in this assay.

Sigma-1 Receptor CNS Radioligand Binding

Recommended Research and Industrial Application Scenarios for N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide Based on Available Differentiation Evidence


Medicinal Chemistry SAR Campaigns Focused on Substituent-Dependent Lipophilicity Optimization

The calculated lipophilicity difference (ΔclogP ≈ -0.7 vs. 4-bromo analog) positions this compound as a starting point for optimizing aqueous solubility and reducing non-specific binding in lead series. Researchers conducting structure-activity relationship (SAR) studies on benzodioxin-thiazole cores can use this compound as a reference for the 4-methoxy pharmacophore, comparing it against halogenated and alkylated analogs to map lipophilicity-activity relationships .

Gram-Positive Antibacterial Screening and Narrow-Spectrum Agent Development

Based on class-level evidence of Gram-positive selectivity for related benzodioxin-thiazole compounds, this compound is suitable for inclusion in antibacterial screening panels against Staphylococcus aureus and Enterococcus faecalis, including MRSA strains. Its structural distinction from the 4-methylthio analog (which has reported MIC values of 8–16 µM) makes it a relevant comparator for assessing the impact of oxygen vs. sulfur substitution on antibacterial potency .

Sigma-1 Receptor Radioligand Displacement Assays for CNS Target Engagement Profiling

Given the confirmed sigma-1 receptor binding activity of the benzodioxin-thiazole chemotype in guinea pig brain membrane assays, this compound can be prioritized for sigma-1 receptor binding screens using [3H]-(+)-pentazocine displacement. Its 4-methoxy substitution pattern may confer binding kinetics or selectivity differences relative to other scaffold members, making it a candidate for profiling in CNS-focused drug discovery programs targeting neuropathic pain or neuroprotection .

Cholinesterase and Lipoxygenase Dual Inhibition Screening for Neurodegenerative Disease Applications

The class-level association of benzodioxin-thiazole compounds with cholinesterase and lipoxygenase inhibition supports the use of this compound in dual-enzyme screening cascades relevant to Alzheimer's disease and neuroinflammation. Comparative testing against the 3,4-dimethylbenzamide analog would help establish whether the 4-methoxy substitution enhances or diminishes potency at these therapeutic targets [1].

Quote Request

Request a Quote for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.